molecular formula C12H13N5O3 B10752535 4'-Ethynyl-2'-deoxyadenosine

4'-Ethynyl-2'-deoxyadenosine

Cat. No.: B10752535
M. Wt: 275.26 g/mol
InChI Key: HMIGVKANVVLEOA-JOAULVNJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxyadenosine typically involves multiple steps, starting from commercially available materials. One common synthetic strategy begins with 2-amino-2’-deoxyadenosine, which undergoes a series of reactions to introduce the ethynyl group at the 4’-position . The process includes protection and deprotection steps, as well as selective functional group transformations .

Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxyadenosine involves scaling up the laboratory synthesis to a process-scale level. This often requires optimization of reaction conditions to improve yield and purity. For example, Merck & Co. has developed a process-scale synthesis that involves 12 linear steps, including an enzymatic desymmetrization and a penultimate Vorbrüggen glycosylation .

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1

InChI Key

HMIGVKANVVLEOA-JOAULVNJSA-N

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO

Origin of Product

United States

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